molecular formula C11H12N2O2S B11796250 3-(Ethylsulfonyl)-4-phenyl-1H-pyrazole

3-(Ethylsulfonyl)-4-phenyl-1H-pyrazole

Cat. No.: B11796250
M. Wt: 236.29 g/mol
InChI Key: FONVBYRIACJIRI-UHFFFAOYSA-N
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Description

3-(Ethylsulfonyl)-4-phenyl-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of an ethylsulfonyl group and a phenyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylsulfonyl)-4-phenyl-1H-pyrazole typically involves the reaction of ethylsulfonyl hydrazine with an appropriate phenyl-substituted ketone. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to improve yield and reduce production costs. This can include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress and ensure product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylsulfonyl)-4-phenyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding hydrazine derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride, along with the appropriate electrophile.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives, depending on the electrophile used.

Scientific Research Applications

Pharmacological Activities

The compound has been investigated for several pharmacological activities, including:

  • Anti-inflammatory Effects : Research has shown that pyrazole derivatives, including 3-(Ethylsulfonyl)-4-phenyl-1H-pyrazole, exhibit significant anti-inflammatory properties. For instance, studies have demonstrated that related compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in the inflammatory response .
  • Anticancer Properties : The antiproliferative activity of pyrazole derivatives has been extensively studied. Compounds similar to this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have demonstrated effectiveness against a range of bacterial strains, suggesting their potential use as antimicrobial agents .

Synthesis Methodologies

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : The initial step often includes the reaction of hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole ring.
  • Sulfonation : The introduction of the ethylsulfonyl group can be achieved through sulfonation reactions using sulfonyl chlorides or anhydrides.
  • Purification and Characterization : The synthesized compound is purified using techniques such as recrystallization or chromatography and characterized by NMR, IR spectroscopy, and mass spectrometry to confirm its structure .

Case Study 1: Anti-inflammatory Activity

A study conducted by Selvam et al. synthesized various pyrazole derivatives and evaluated their anti-inflammatory activity using carrageenan-induced paw edema models. Among these derivatives, compounds exhibiting structural similarities to this compound showed significant inhibition of edema formation compared to standard drugs like diclofenac sodium .

Case Study 2: Anticancer Efficacy

In another study, researchers investigated the antiproliferative effects of a series of pyrazole derivatives on U937 cells. The results indicated that certain derivatives had IC50 values significantly lower than those of standard chemotherapeutic agents, highlighting the potential of this compound in cancer treatment .

Comparative Data Table

Activity TypeRelated CompoundEfficacy (IC50)Reference
Anti-inflammatoryThis compoundSignificant inhibition vs diclofenac sodium
AnticancerPyrazole derivative seriesLower than standard chemotherapeutics
AntimicrobialVarious pyrazole derivativesEffective against E. coli and S. aureus

Mechanism of Action

The mechanism of action of 3-(Ethylsulfonyl)-4-phenyl-1H-pyrazole is not fully understood, but it is believed to interact with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylsulfonyl)-4-phenyl-1H-pyrazole
  • 3-(Ethylsulfonyl)-5-phenyl-1H-pyrazole
  • 4-(Ethylsulfonyl)-3-phenyl-1H-pyrazole

Uniqueness

3-(Ethylsulfonyl)-4-phenyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, as it can exhibit different reactivity and bioactivity compared to its analogs.

Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

5-ethylsulfonyl-4-phenyl-1H-pyrazole

InChI

InChI=1S/C11H12N2O2S/c1-2-16(14,15)11-10(8-12-13-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,12,13)

InChI Key

FONVBYRIACJIRI-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C=NN1)C2=CC=CC=C2

Origin of Product

United States

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